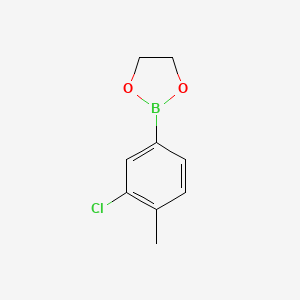
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with a chlorine and a methyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the boronic ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
化学反应分析
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. Major products formed from these reactions include substituted phenylboronic acids, boranes, and biaryl compounds.
科学研究应用
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials.
Biology: Boronic esters are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl or vinyl halide. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.
相似化合物的比较
2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity and stability.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a chlorine and methyl group, leading to different electronic properties and reactivity.
2-(4-Bromophenyl)-1,3,2-dioxaborolane: Contains a bromine atom instead of a chlorine, which affects its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in chemical reactions.
属性
CAS 编号 |
918820-93-6 |
|---|---|
分子式 |
C9H10BClO2 |
分子量 |
196.44 g/mol |
IUPAC 名称 |
2-(3-chloro-4-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H10BClO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3 |
InChI 键 |
ZRFWERVVCSMFAR-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC(=C(C=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


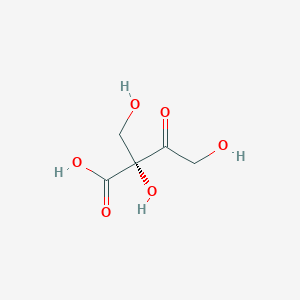
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
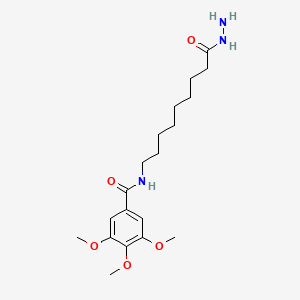

![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
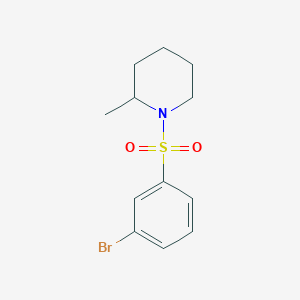
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
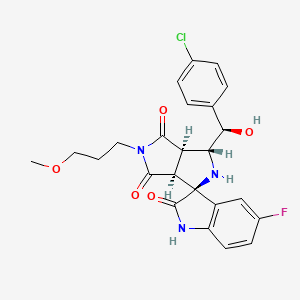
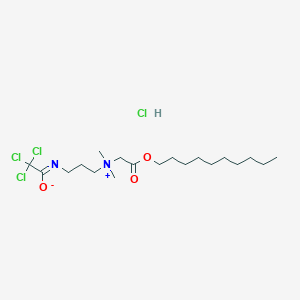
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
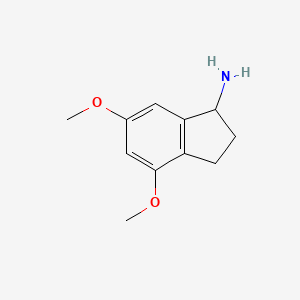
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
